2-(Fluoromethyl)pyrrolidine
Description
Contextualization of Nitrogen Heterocycles in Contemporary Organic Synthesis
Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are fundamental building blocks in organic synthesis due to their versatile reactivity and presence in numerous biologically active compounds. numberanalytics.comchemrj.org These compounds can act as intermediates, catalysts, or final products in a wide array of chemical transformations. numberanalytics.com Their significance is underscored by their role in pharmaceuticals, such as antibiotics and anticancer agents, as well as in materials science as components of conducting polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com The continuous development of new synthetic methods for nitrogen heterocycles highlights their importance in modern chemistry. chemrj.orgfrontiersin.org
Significance of Pyrrolidine (B122466) Frameworks in Research and Development
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is of particular interest in medicinal chemistry and drug discovery. tandfonline.comfrontiersin.org Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which can lead to improved biological activity. nih.govresearchgate.net The pyrrolidine ring is a common feature in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities, including antidiabetic, anticancer, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org The stereochemistry of the pyrrolidine ring is a crucial feature, as different stereoisomers can exhibit distinct biological profiles due to varying interactions with enantioselective proteins. nih.govresearchgate.net
Introduction to Fluorine Chemistry and its Strategic Integration into Organic Scaffolds
Fluoroorganic chemistry, the study of compounds containing carbon-fluorine bonds, has gained significant commercial interest due to its applications in pharmaceuticals, agrochemicals, and advanced materials. google.comdokumen.pub The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. dokumen.pubresearchgate.net Fluorine's high electronegativity and small size can influence a molecule's acidity, metabolic stability, and lipophilicity. dokumen.pubresearchgate.net In medicinal chemistry, the strategic placement of fluorine is a common strategy to enhance a drug candidate's potency, permeability, and pharmacokinetic profile. acs.org
Specific Research Focus: The Chemical Compound 2-(Fluoromethyl)pyrrolidine
This article focuses on the chemical compound this compound, a molecule that combines the pyrrolidine framework with a fluoromethyl group. This specific substitution is of interest for its potential to create novel compounds with unique biological activities. The presence of the fluoromethyl group can influence the molecule's stability and reactivity. For instance, studies have shown that compounds containing a this compound moiety may have inherent instability due to the potential for the C-F bond to be cleaved through an SN2 reaction. acs.org This highlights the importance of carefully considering the chemical environment of the fluoromethyl group in drug design. The synthesis of fluorinated pyrrolidines, such as this compound, can be achieved through various methods, including the fluorination of pyrrolidine derivatives or by using fluoroalkyl-containing precursors in multi-step syntheses. researchgate.netbeilstein-journals.org
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C5H10FN aablocks.com |
| Molecular Weight | 103.14 g/mol aablocks.com |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| pKa | Data not available |
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the use of a chiral starting material to produce enantiomerically pure products. For example, (S)-(+)-2-(Trifluoromethyl)pyrrolidine can be synthesized from (S)-pyroglutamic acid. lookchem.com The process involves the reduction of the corresponding pyrrolidone. lookchem.com Another method involves the [3+2] cycloaddition of azomethine ylides with fluorinated building blocks. bohrium.comresearchgate.net
Characterization of this compound and its derivatives is typically performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool, with both ¹H and ¹⁹F NMR used to confirm the structure and the presence of the fluorine-containing group. rsc.orgthieme-connect.de Mass spectrometry is also employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Applications in Research
Use as a Building Block in Organic Synthesis
This compound and its derivatives are valuable building blocks in organic synthesis. researchgate.netchemimpex.com They are used in the creation of more complex molecules, including those with potential therapeutic applications. chemimpex.com The chiral nature of these compounds makes them particularly useful for the synthesis of enantiomerically pure drugs. chemimpex.com For example, fluorinated pyrrolidines have been used as organocatalysts and in the synthesis of medicinally relevant molecules. researchgate.net The trifluoromethyl group, in particular, is known to enhance the reactivity and stability of compounds in various chemical reactions. chemimpex.com
Role in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve a molecule's properties. acs.org The this compound scaffold has been investigated for its potential in developing new therapeutic agents. acs.org For instance, compounds containing this moiety have been assessed for their stability in drug development projects. acs.org The trifluoromethyl group can significantly influence a molecule's lipophilicity and biological activity. cymitquimica.com Researchers have utilized (S)-(+)-2-(Trifluoromethyl)pyrrolidine in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKMBIRRGZGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309909 | |
| Record name | 2-(Fluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-78-0 | |
| Record name | 2-(Fluoromethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Fluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluoromethyl Pyrrolidine
Overview of Pioneering Approaches to Pyrrolidine (B122466) Synthesis
The pyrrolidine ring is a ubiquitous structural feature in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.comnih.gov Consequently, numerous synthetic methods for its construction have been developed over the years. Early and foundational approaches to pyrrolidine synthesis often involved the cyclization of linear precursors.
One of the most classical methods is the intramolecular cyclization of haloamines . This approach typically involves the treatment of a γ- or δ-haloamine with a base, leading to an intramolecular nucleophilic substitution to form the five-membered ring. Another well-established method is the reductive amination of dicarbonyl compounds . For instance, the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, affords the corresponding pyrrolidine derivative.
The Paal-Knorr pyrrole (B145914) synthesis , while primarily known for generating pyrroles, can be adapted for pyrrolidine synthesis through the reduction of the initially formed pyrrole. Additionally, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes have emerged as a powerful and versatile tool for the stereocontrolled synthesis of highly substituted pyrrolidines. acs.org
These pioneering methods laid the groundwork for the development of more sophisticated and efficient strategies, including those amenable to the introduction of sensitive functional groups like the fluoromethyl moiety.
Direct and Indirect Fluorination Strategies in Pyrrolidine Annulation
The introduction of a fluoromethyl group onto the pyrrolidine ring can be achieved through various direct and indirect fluorination strategies. These methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. wikipedia.org In the context of synthesizing 2-(fluoromethyl)pyrrolidine, this typically involves the fluorination of a pre-functionalized pyrrolidine derivative. A common strategy is the α-fluorination of a carbonyl group. For instance, a protected 2-pyrrolidinemethanol can be oxidized to the corresponding aldehyde or carboxylic acid derivative, which can then be converted to its enolate or silyl (B83357) enol ether. Treatment of this nucleophilic intermediate with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, can introduce a fluorine atom at the α-position. juniperpublishers.comnih.gov Subsequent reduction of the carbonyl group would then yield the desired this compound.
| Reagent Class | Example Reagent | Description |
| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | A stable, crystalline solid that is a widely used source of electrophilic fluorine. |
| N-F Reagents | Selectfluor® (F-TEDA-BF4) | A highly reactive and versatile electrophilic fluorinating agent. |
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination strategies employ a fluoride (B91410) ion source to displace a suitable leaving group. This is a common and effective method for introducing fluorine into a molecule. tcichemicals.com A key precursor for the synthesis of this compound via this route is a 2-(hydroxymethyl)pyrrolidine derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent treatment with a nucleophilic fluoride source, like potassium fluoride (KF) in combination with a phase-transfer catalyst or cesium fluoride (CsF), results in the displacement of the leaving group to form the C-F bond.
Another powerful nucleophilic fluorinating reagent is diethylaminosulfur trifluoride (DAST) and its analogues, which can directly convert alcohols to fluorides. ethz.ch
| Reagent | Precursor Functional Group | Key Features |
| KF, CsF, TBAF | -OH (activated as -OTs, -OMs) | Readily available fluoride sources; often require harsh conditions. |
| Diethylaminosulfur trifluoride (DAST) | -OH | Direct conversion of alcohols to fluorides under milder conditions. |
Radical Fluorination Pathways
Radical fluorination has emerged as a complementary approach to traditional ionic fluorination methods. wikipedia.org These reactions involve the generation of a carbon-centered radical, which then reacts with a fluorine atom source. For the synthesis of this compound, a potential strategy involves the generation of a radical at the methyl group of a 2-methylpyrrolidine (B1204830) derivative. This could be achieved, for example, through a photoredox-catalyzed process. The resulting radical can then be trapped by a fluorine atom transfer reagent, such as Selectfluor® or NFSI, which can also act as fluorine radical donors under certain conditions. nih.govresearchgate.net
Decarboxylative fluorination is another relevant radical pathway. A pyrrolidine-2-acetic acid derivative could be converted to a reactive ester, which upon single-electron reduction, would generate a radical that could be trapped by a fluorine source.
| Radical Generation Method | Fluorine Source | Description |
| Photoredox Catalysis | Selectfluor®, NFSI | Mild generation of radicals from various precursors under visible light irradiation. |
| Decarboxylation | Silver Catalysts / Photoredox | Generation of radicals from carboxylic acid derivatives with concomitant loss of CO2. |
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant importance.
Chiral Pool Strategies Leveraging Natural Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. unibo.it Amino acids, in particular, are excellent chiral precursors for the synthesis of substituted pyrrolidines.
L-Proline and D-Proline are naturally occurring amino acids that already possess the pyrrolidine ring with a defined stereocenter at the C2 position. mdpi.com This makes them ideal starting materials for the synthesis of enantiomerically pure this compound. The carboxylic acid functionality of proline can be reduced to a hydroxymethyl group, yielding prolinol. This alcohol can then be subjected to nucleophilic fluorination, as described in section 2.2.2, to provide either (S)- or (R)-2-(fluoromethyl)pyrrolidine, depending on the starting enantiomer of proline.
Pyroglutamic acid , another readily available chiral building block derived from glutamic acid, can also serve as a versatile starting material. shokubai.orgresearchgate.net The lactam ring of pyroglutamic acid can be reductively opened and the functional groups manipulated to generate a suitable precursor for the introduction of the fluoromethyl group.
The use of these natural precursors provides a highly efficient and cost-effective route to enantiomerically pure this compound, avoiding the need for chiral separations or complex asymmetric catalysts. mdpi.com
| Natural Precursor | Key Synthetic Transformation | Resulting Enantiomer of this compound |
| L-Proline | Reduction of carboxylic acid followed by nucleophilic fluorination | (S)-2-(Fluoromethyl)pyrrolidine |
| D-Proline | Reduction of carboxylic acid followed by nucleophilic fluorination | (R)-2-(Fluoromethyl)pyrrolidine |
| L-Pyroglutamic Acid | Ring opening and functional group manipulation followed by fluorination | (S)-2-(Fluoromethyl)pyrrolidine |
Asymmetric Catalysis for Enantioselective Synthesis
The development of catalytic enantioselective methods to access chiral this compound derivatives is of paramount importance for the preparation of enantiopure compounds for pharmaceutical applications. Both organocatalysis and transition-metal catalysis have emerged as powerful tools to achieve high levels of stereocontrol.
Organocatalytic Approaches
Organocatalysis has provided a versatile and metal-free platform for the asymmetric synthesis of fluorinated pyrrolidines. A prominent strategy involves the use of chiral secondary amines to catalyze domino reactions, such as the Michael/Mannich [3+2] cycloaddition. rsc.org This approach allows for the rapid construction of the pyrrolidine core with the concomitant creation of multiple stereocenters. For instance, the reaction between enals and trifluoromethyl-substituted iminomalonates, catalyzed by a commercially available secondary amine, can afford highly functionalized trifluoromethylated pyrrolidines in high yields and with excellent stereoselectivities. rsc.org
Another powerful organocatalytic method is the asymmetric Michael addition of fluorinated nucleophiles to α,β-unsaturated acceptors, followed by a reductive cyclization. While much of the research has focused on trifluoromethylated ketones, the principles can be extended to monofluoromethylated analogues. The direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins, for example, proceeds with high diastereo- and enantioselectivity to furnish Michael adducts that can be subsequently cyclized to form trisubstituted 2-(trifluoromethyl)pyrrolidines. acs.orgnih.gov The choice of the organocatalyst, often a derivative of proline or a cinchona alkaloid, is crucial in dictating the stereochemical outcome of the reaction.
A concise synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine has been reported, which highlights a practical route to a monofluorinated derivative. ethz.ch The key step involves a deoxyfluorination reaction to install the C-F bond. While this specific example is not a catalytic asymmetric synthesis of the pyrrolidine ring itself, it demonstrates a viable method for preparing chiral fluorinated pyrrolidine-based organocatalysts. ethz.ch
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Chiral Secondary Amine | Domino Michael/Mannich [3+2] Cycloaddition | Enals, Trifluoromethyl-substituted iminomalonates | High yields, excellent stereoselectivities, rapid construction of the pyrrolidine core. rsc.org |
| Chiral Amine | Asymmetric Michael Addition/Reductive Cyclization | 1,1,1-Trifluoromethylketones, Nitroolefins | High diastereo- and enantioselectivity, access to trisubstituted pyrrolidines. acs.orgnih.gov |
Transition-Metal Catalyzed Asymmetric Transformations
While organocatalysis has been extensively explored, transition-metal catalysis offers complementary approaches for the asymmetric synthesis of fluorinated pyrrolidines. These methods often involve the activation of substrates through coordination to a chiral metal complex, enabling highly stereocontrolled bond formations.
Although specific examples for the direct asymmetric synthesis of this compound using transition-metal catalysis are not extensively documented in the reviewed literature, the broader field of transition-metal-catalyzed asymmetric synthesis of fluorinated aza-heterocycles provides valuable insights. For instance, the use of chiral transition metal complexes in asymmetric hydrogenation, allylic substitution, and cyclization reactions represents a promising avenue for future research in this area. The development of chiral ligands that can effectively control the stereochemistry of reactions involving fluorinated substrates is a key challenge and an active area of investigation. nih.gov
Diastereoselective Synthetic Routes
Diastereoselective synthesis provides an alternative and often highly effective strategy for controlling the stereochemistry of this compound derivatives. These methods typically rely on the use of chiral starting materials or chiral auxiliaries to direct the formation of a specific diastereomer.
A notable example is the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones, which can serve as versatile intermediates for further functionalization. This approach involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, affording densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter in a highly diastereoselective manner.
Another powerful strategy involves the reductive cyclization of chiral γ-nitro carbonyl intermediates, which can be prepared through the asymmetric Michael addition of fluorinated ketones to nitroolefins. acs.org The subsequent catalytic hydrogenation of the nitro group and intramolecular cyclization often proceeds with high diastereoselectivity, controlled by the existing stereocenters in the molecule. acs.orgnih.gov This method allows for the synthesis of 2-(trifluoromethyl)pyrrolidines with three contiguous stereocenters with excellent stereocontrol. acs.org
| Starting Materials | Key Transformation | Stereocontrol | Product Features |
| Chiral γ-nitro carbonyls | Reductive Cyclization | Substrate-controlled | Trisubstituted pyrrolidines with high diastereoselectivity. acs.orgnih.gov |
Novel Annulation and Cyclization Approaches to the this compound Core
The development of novel annulation and cyclization strategies is crucial for expanding the diversity of accessible this compound scaffolds. These methods often focus on the efficient construction of the five-membered ring from acyclic precursors.
A formal [3+2]-annulation strategy has been successfully employed for the synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines. acs.orgnih.gov This approach involves the organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, which serves as a three-atom component, followed by a diastereoselective reductive cyclization. acs.orgnih.gov This method is atom-economical and allows for the rapid generation of molecular complexity. acs.org
Domino reactions, such as the Michael/Mannich [3+2] cycloaddition, also represent a powerful annulation approach. rsc.org This one-pot protocol enables the formation of multiple bonds and stereocenters in a single synthetic operation, leading to highly functionalized pyrrolidine derivatives. rsc.org
While these examples primarily focus on trifluoromethylated analogues, the underlying principles of these annulation and cyclization strategies can be adapted for the synthesis of this compound. Future research in this area will likely focus on the development of novel fluorinated building blocks and catalytic systems that can participate in these transformative reactions.
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
The integration of sustainable and green chemistry principles into the synthesis of this compound is an increasingly important consideration. This involves the development of more efficient, safer, and environmentally benign synthetic routes. Key aspects include the use of catalytic methods, the reduction of waste, and the use of renewable resources. acs.orgunife.it
Organocatalysis, in particular, aligns well with the principles of green chemistry as it avoids the use of often toxic and expensive transition metals. nih.gov The use of water as a reaction medium, as demonstrated in some organocatalytic aldol (B89426) reactions, further enhances the green credentials of these methods. nih.gov
Catalyst Design for Enhanced Efficiency
The design of highly efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of this compound synthesis, this involves the development of organocatalysts and transition-metal complexes that can operate at low catalyst loadings and be easily separated from the reaction mixture and reused.
The design of proline-based fluorinated dipeptides as organocatalysts for asymmetric aldol reactions in both organic and aqueous media is a step in this direction. nih.govunibo.it The introduction of fluorine moieties into the catalyst structure can enhance its activity and selectivity through specific hydrogen bonding interactions. nih.govunibo.it Furthermore, the development of bifunctional organocatalysts that can synergistically activate both the nucleophile and the electrophile can lead to more efficient transformations. unibo.it
While specific research on catalyst design for the sustainable synthesis of this compound is still emerging, the broader principles of catalyst design for enhanced efficiency in asymmetric synthesis are highly relevant. This includes the development of catalysts with well-defined active sites, the use of supported catalysts for easy recovery, and the exploration of biocatalysis as a green alternative to traditional chemical synthesis.
Solvent-Free and Aqueous Medium Reactions
The pursuit of green chemistry has driven the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. mdpi.com Reactions conducted in aqueous media or under solvent-free (neat) conditions represent a significant step towards more environmentally benign processes.
Aqueous Medium Reactions: Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the poor solubility of nonpolar reactants, certain strategies can facilitate these transformations. For instance, the design of specialized catalysts that function effectively in aqueous environments is a key area of research. In the context of pyrrolidine synthesis, proline-based fluorinated dipeptides have been investigated as organocatalysts for asymmetric aldol reactions in both organic and aqueous media, such as brine. unibo.it Research has shown that for certain reactions, both the amide and fluorine components of the catalyst are crucial for achieving good results in aqueous systems. unibo.it This approach highlights a potential pathway for the asymmetric synthesis of fluorinated pyrrolidine precursors in an environmentally friendly medium.
Solvent-Free Reactions: Solvent-free, or neat, reactions offer the ultimate in atom economy and waste reduction by having the reactants themselves serve as the reaction medium. These reactions can be promoted by various means, including thermal or microwave activation. A novel and environmentally friendly solvent-free and catalyst-free approach has been described for the synthesis of gem-difluorinated derivatives. mdpi.com This method relies on direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants to induce the reaction. mdpi.com In some cases, the hydrate (B1144303) form of a reactant plays a crucial role in promoting the reaction, with the addition of a small amount of water facilitating the process where the anhydrous form would not react. mdpi.com While a direct application for the synthesis of this compound under these conditions is not yet established, these findings provide a mechanistic basis for exploring solvent-free routes for its synthesis from suitable precursors.
The following table summarizes conditions used in analogous green synthetic approaches for related compounds, illustrating the potential for these methods to be adapted for this compound.
| Catalyst/Condition | Reactants | Solvent | Key Finding | Reference |
| Proline-based dipeptide organocatalysts | Aldehydes, Ketones | Brine (Aqueous) | Fluorinated dipeptides showed good performance as catalysts for asymmetric aldol reactions in aqueous media. | unibo.it |
| Neat (Solvent-Free) | Arylglyoxals, Difluoroenoxysilanes | None | Reaction proceeds via hydrogen-bonding interactions between reactants; the hydrate form of the glyoxal (B1671930) is key. | mdpi.com |
This table is illustrative of green chemistry principles applied to related structures and does not represent a direct synthesis of this compound.
Flow Chemistry Applications in Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has emerged as a powerful technology for organic synthesis. rsc.orgmit.edu It offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and scalability. rsc.orgmit.edu These features are particularly beneficial for fluorination reactions, which can be highly exothermic and often employ hazardous reagents. durham.ac.ukbeilstein-journals.org
The synthesis of organofluorine compounds using continuous-flow microreactors can overcome long-standing challenges in fluorine chemistry. beilstein-journals.org For example, the use of diethylaminosulfur trifluoride (DAST), a common but hazardous reagent for converting alcohols to their corresponding fluorides, is made significantly safer in a flow system. durham.ac.ukbeilstein-journals.orgvapourtec.com The small reactor volume limits the amount of hazardous material present at any given time, and the contained environment enhances operator safety. durham.ac.uk This methodology could be directly applied to the synthesis of this compound by passing a solution of a precursor, such as (S)-pyrrolidin-2-ylmethanol, and DAST through a heated flow reactor.
Furthermore, flow chemistry enables multi-step sequences and in-line purification. durham.ac.uk Immobilized reagents and scavengers can be packed into columns within the flow path to remove by-products and excess reagents, yielding a clean product stream without the need for traditional aqueous work-ups or chromatography. durham.ac.ukvapourtec.com Researchers have demonstrated the safe and convenient application of various fluorination methods, including nucleophilic and electrophilic fluorination, in modular flow reactors, achieving high purities (>95%) and yields. durham.ac.ukvapourtec.com
The table below details research findings on the use of flow chemistry for fluorination and the synthesis of fluorinated heterocycles.
| Substrate Type | Reagent(s) | Reactor & Conditions | Product Type | Yield | Reference |
| Alcohols | Diethylaminosulfur Trifluoride (DAST) | Vapourtec R2+/R4 system; Heated coil reactor (50-90°C); In-line purification with CaCO₃/SiO₂ | Alkyl Fluorides | >75% | vapourtec.com |
| Amines | Trifluoroacetic Anhydride (TFAA), Triethylamine (TEA) | Hastelloy coil (10 mL); 80°C, 6 bar | Trifluoromethylated Heterocycles | High | acs.org |
| Various | Selectfluor® | Vapourtec R2+/R4 system; Heated coil reactor (100-120°C); 27 min residence time | α-Fluorinated Compounds | High Conversion | durham.ac.uk |
| Ketones (Isatin) | Diethylaminosulfur Trifluoride (DAST) | Flow microreactor device; <1 hr residence time | gem-Difluoride | 73% | beilstein-journals.org |
This table summarizes demonstrated applications of flow chemistry for fluorination reactions relevant to the synthesis of compounds like this compound.
2 Fluoromethyl Pyrrolidine As a Versatile Chiral Building Block in Advanced Organic Synthesis
Strategic Applications in the Construction of Structurally Diverse Compounds
The pyrrolidine (B122466) ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its three-dimensional structure and the basicity of its nitrogen atom. nih.gov The incorporation of a fluoromethyl group at the 2-position introduces a stereogenic center and modulates the electronic properties of the pyrrolidine nitrogen, thereby influencing its reactivity and interaction with biological targets. While the applications of its trifluoromethyl analogue are more extensively documented, the strategic use of 2-(fluoromethyl)pyrrolidine as a chiral synthon is a growing area of interest.
The presence of the fluoromethyl group can enhance the metabolic stability of adjacent chemical bonds by shielding them from enzymatic degradation. This makes this compound an attractive starting material for the synthesis of enzyme inhibitors and other therapeutic agents with improved pharmacokinetic profiles. For instance, it can be envisioned as a key component in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors or antagonists for various receptors where the pyrrolidine moiety is crucial for activity.
The synthesis of structurally diverse compounds from this compound can be achieved through various synthetic transformations targeting the secondary amine. These include N-alkylation, N-acylation, and N-arylation reactions, which allow for the introduction of a wide range of substituents and the construction of complex molecular architectures. Furthermore, the fluoromethyl group itself can potentially be further functionalized, although this is less common. The true value of this building block lies in its ability to impart favorable properties to the final compound, such as increased lipophilicity and improved cell membrane permeability, which are critical for drug efficacy.
A general scheme for the utilization of (S)-2-(fluoromethyl)pyrrolidine in the synthesis of diverse N-substituted derivatives is presented below:
| Reactant | Reagent | Reaction Type | Product |
| (S)-2-(Fluoromethyl)pyrrolidine | R-X (Alkyl halide) | N-Alkylation | (S)-1-Alkyl-2-(fluoromethyl)pyrrolidine |
| (S)-2-(Fluoromethyl)pyrrolidine | R-COCl (Acyl chloride) | N-Acylation | (S)-1-Acyl-2-(fluoromethyl)pyrrolidine |
| (S)-2-(Fluoromethyl)pyrrolidine | Ar-X (Aryl halide), Pd catalyst | N-Arylation (Buchwald-Hartwig) | (S)-1-Aryl-2-(fluoromethyl)pyrrolidine |
Design and Synthesis of Novel Molecular Scaffolds Utilizing this compound
A molecular scaffold serves as the core structure upon which functional groups are appended to create molecules with specific properties. nih.gov The pyrrolidine ring is a well-established scaffold in medicinal chemistry due to its conformational rigidity and the stereochemical diversity it can impart. nih.gov The introduction of a fluoromethyl group at the 2-position provides a unique handle to fine-tune the properties of the resulting scaffold.
The design of novel molecular scaffolds based on this compound can leverage the stereoelectronic effects of the C-F bond. The gauche effect between the C-F bond and the lone pair of the nitrogen atom can influence the puckering of the pyrrolidine ring, leading to a preference for a specific conformation. This conformational control is crucial in the design of molecules that need to adopt a particular three-dimensional arrangement to interact with a biological target.
The synthesis of such scaffolds can be achieved through multi-step sequences starting from this compound. For example, functionalization at the nitrogen atom, followed by modifications at other positions of the pyrrolidine ring (if accessible), can lead to a variety of disubstituted and trisubstituted pyrrolidine scaffolds. These scaffolds can then be used as platforms for the construction of compound libraries for high-throughput screening.
The development of synthetic routes to polyfunctionalized pyrrolidines often involves stereoselective methods to control the relative and absolute stereochemistry of the newly introduced substituents. The existing stereocenter of this compound can serve as a chiral directing group in such transformations.
Integration into Macrocyclic Systems and Supramolecular Architectures
The incorporation of constrained heterocyclic units into macrocycles is a widely used strategy in the design of compounds with unique structural and functional properties. The pyrrolidine moiety can be integrated into macrocyclic frameworks through reactions involving its secondary amine, such as macrolactamization or ring-closing metathesis of precursors bearing a pyrrolidine unit.
In the realm of supramolecular chemistry, the fluoromethyl group can participate in non-covalent interactions, such as hydrogen bonding (with the fluorine atom as a weak acceptor) and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of this compound-containing molecules into well-defined supramolecular architectures. For instance, the formation of organized structures in the solid state or in solution could be programmed by the strategic placement of this and other functional groups capable of intermolecular recognition.
Role in the Development of Catalytic Ligands and Auxiliaries
The use of chiral pyrrolidine derivatives as organocatalysts and as ligands in transition-metal catalysis is a cornerstone of modern asymmetric synthesis. nih.gov The stereogenic center at the 2-position of the pyrrolidine ring can effectively control the stereochemical outcome of a wide range of chemical transformations.
While research on this compound itself as a catalyst or ligand is limited, a closely related derivative, (S)-2-(fluorodiphenylmethyl)pyrrolidine, has been synthesized and successfully employed as an organocatalyst for the stereoselective epoxidation of α,β-unsaturated aldehydes. ethz.ch This demonstrates the potential of the fluorinated pyrrolidine scaffold in asymmetric catalysis. The presence of the fluorine atom can influence the catalyst's reactivity and selectivity through steric and electronic effects.
The general structure of a pyrrolidine-based organocatalyst often involves a bulky substituent at the 2-position that directs the approach of the reactants. The synthesis of such catalysts often starts from proline or its derivatives. This compound can serve as a valuable precursor for a new class of chiral ligands and auxiliaries. By attaching various coordinating groups to the pyrrolidine nitrogen or by further modifying the fluoromethyl group, a diverse range of ligands can be accessed.
The development of such ligands could lead to new catalytic systems with improved performance in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The electronic nature of the fluoromethyl group may also influence the Lewis basicity of the pyrrolidine nitrogen, which can be a critical parameter in both organocatalysis and metal-based catalysis.
Below is a table summarizing the potential applications of this compound-derived catalysts and ligands:
| Catalyst/Ligand Type | Potential Asymmetric Reaction | Expected Role of this compound Moiety |
| Prolinol-type Organocatalyst | Aldol Reaction, Michael Addition | Stereocontrol through enamine formation and H-bonding |
| Diamine Ligand | Transition Metal-Catalyzed Hydrogenation | Chiral environment around the metal center |
| Chiral Auxiliary | Asymmetric Alkylation | Diastereoselective control of bond formation |
Mechanistic Investigations and Computational Studies on 2 Fluoromethyl Pyrrolidine Reactivity
Elucidation of Reaction Mechanisms in 2-(Fluoromethyl)pyrrolidine Synthesis and Functionalization
The synthesis of pyrrolidine (B122466) rings, particularly those bearing functionalized substituents, is a cornerstone of heterocyclic chemistry. mdpi.comresearchgate.net One of the most powerful modern strategies for their construction is through transition-metal-catalyzed intramolecular C-H amination. Mechanistic studies on these reactions provide a framework for understanding the potential synthesis of this compound precursors. For instance, detailed investigations into copper-catalyzed intramolecular C-H amination of N-fluoro amides have revealed key steps in the catalytic cycle, which likely proceeds through a Cu(I)/Cu(II) pathway. nih.gov Such studies, combining experimental and computational approaches, are vital for optimizing reaction conditions and extending the methodology to new substrates. nih.govemich.edu
Kinetic studies are fundamental to determining reaction mechanisms, identifying rate-determining steps, and understanding the factors that control selectivity. In the context of synthesizing substituted pyrrolidines via C-H amination, kinetic analysis can reveal whether the C-H bond cleavage is the turnover-limiting step of the catalytic cycle. nih.govriken.jp For example, in related iron-catalyzed diastereoselective syntheses of 2,5-disubstituted pyrrolidines, computational studies have been employed to model the reaction coordinates and analyze the transition states (TS). nih.gov These calculations can identify the hydrogen atom abstraction (HAA) as the selectivity-determining step and quantify the energy difference between the transition states leading to different diastereomers. nih.gov A similar approach applied to a hypothetical synthesis of this compound would involve locating the transition state for the cyclization and C-H activation step, thereby providing insight into the reaction's feasibility and stereochemical outcome.
Interactive Table 1: Representative Calculated Energy Barriers in Pyrrolidine Synthesis via C-H Amination.
| Reaction Step | System | Calculated Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| HAA Transition State Difference (pro-syn vs. pro-anti) | Fe-catalyzed cyclization of 1-azido-1-phenyl-hex-5-ene | ΔΔG‡ | 0.93 | nih.gov |
| Tautomerization Barrier | Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one | ΔG‡ (in ethanol) | 1.0 | beilstein-journals.org |
| Nucleophilic Attack | Reaction of 3-pyrroline-2-one (B142641) with CH3NH2 | ΔG‡ (in ethanol) | 15.7 | beilstein-journals.org |
Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms through a reaction and to probe the nature of bond-breaking and bond-forming steps. nih.gov The determination of the kinetic isotope effect (KIE), typically by replacing hydrogen with deuterium (B1214612) at a reactive site, provides invaluable information about the transition state of the rate-determining step. nih.govresearchgate.net
In studies of copper-catalyzed pyrrolidine synthesis, deuterium labeling of the substrate at the benzylic position targeted for C-H amination was performed. A primary KIE (kH/kD) of 3.3 was measured in a direct competition experiment. nih.gov This significant value is consistent with the C-H bond cleavage occurring in the turnover-limiting step of the reaction. nih.govrutgers.edu For a potential synthesis of this compound involving a C-H functionalization pathway, a similar experiment could be designed. By synthesizing a precursor deuterated at the methylene (B1212753) group adjacent to the nitrogen, one could measure the KIE to confirm whether the C-H bond is indeed broken in the rate-determining step. Such experiments are crucial for validating proposed mechanisms derived from kinetic and computational studies. nih.govacs.orgchromatographyonline.com
Advanced Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides indispensable tools for investigating molecular structures, properties, and reactivity at an atomic level. semanticscholar.org For a molecule like this compound, where experimental data may be scarce, quantum mechanical studies can offer predictive insights into its conformational preferences, electronic landscape, and potential for intermolecular interactions.
The introduction of an electronegative fluorine atom, as in the fluoromethyl group at the C2 position, is expected to significantly influence this equilibrium. Studies on 4-fluoroprolines have shown that the stereoelectronic gauche effect between the C-F bond and the lone pair of the ring nitrogen or the carboxylate group can stabilize specific puckering modes. researchgate.netnih.gov For this compound, a detailed conformational analysis using density functional theory (DFT) or other high-level electronic structure methods would be necessary to map the potential energy surface. researchgate.netresearchgate.net This analysis would involve calculating the relative energies of various ring puckers in combination with the rotamers about the C2-CH2F bond. Such a study would predict the most stable ground-state conformation and the energy barriers to interconversion, which are critical for understanding its recognition by biological targets and its reactivity. nih.govresearchgate.net
Interactive Table 2: General Influence of 4-Substituents on Proline Ring Pucker Preference.
| Substituent at C4 | Stereochemistry | Observed Pucker Preference | Underlying Effect | Reference |
|---|---|---|---|---|
| Hydroxy (-OH) | 4(R) or trans | Exo | Gauche Effect/Hydrogen Bonding | nih.gov |
| Fluorine (-F) | 4(R) or trans | Exo | Gauche Effect | researchgate.netnih.gov |
| Fluorine (-F) | 4(S) or cis | Endo | Gauche Effect | researchgate.netnih.gov |
| tert-Butyl (-tBu) | trans | Endo | Steric (pseudoequatorial preference) | nih.gov |
The electronic structure of this compound governs its reactivity. Quantum mechanical calculations can provide a wealth of information through various descriptors. nih.govekb.eg Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can indicate the molecule's propensity to act as a nucleophile or electrophile. The presence of the highly electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrolidine, potentially influencing its reaction kinetics. researchgate.net
The Molecular Electrostatic Potential (MESP) is another powerful tool that maps the charge distribution onto the molecule's electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netbohrium.com For this compound, the MESP would likely show a region of significant negative potential around the fluorine atom and the nitrogen lone pair, highlighting these as sites for electrophilic attack or hydrogen bond acceptance. rsc.orgmdpi.com Conversely, the hydrogen atoms on the carbon adjacent to the fluorine might exhibit a more positive potential, making them susceptible to abstraction. These descriptors are crucial for rationalizing and predicting the regioselectivity and chemoselectivity of reactions involving this scaffold. semanticscholar.orgpsgcas.ac.in
Non-covalent interactions are the primary forces governing molecular recognition, crystal packing, and many physical properties. mdpi.comrsc.org this compound can engage in several types of such interactions. The N-H group is a strong hydrogen bond donor, while the nitrogen lone pair is a hydrogen bond acceptor. libretexts.org The role of covalently bound fluorine in non-covalent interactions is complex and an area of active research. researchgate.net While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in weak hydrogen bonds (C-H···F-C) and other dipole-dipole interactions. libretexts.orgmdpi.com
Furthermore, attractive interactions between fluorine-containing motifs and heteroatoms like oxygen and nitrogen have been identified, which are not solely based on classical electrostatics. nih.gov Dispersion forces also play a critical, structure-determining role in the interactions of fluorinated molecules. mdpi.com Computational analysis of dimer complexes of this compound with itself or with other molecules (e.g., water, enzyme residues) can quantify the strength of these various interactions. ox.ac.uk Such studies, often employing methods like Symmetry-Adapted Perturbation Theory (SAPT), can dissect the contributions from electrostatic, exchange, induction, and dispersion forces, providing a complete picture of the non-covalent interaction profile of the molecule. mdpi.comnih.gov
Theoretical Insights into Bonding and Electronic Properties
Computational chemistry provides a powerful lens for examining the intricate details of molecular structure and reactivity. Through the use of quantum chemical calculations, a deeper understanding of the bonding, electronic distribution, and reactive nature of this compound can be achieved. Methodologies such as Density Functional Theory (DFT) are instrumental in modeling the molecule's properties with a high degree of accuracy.
Calculated Geometric Parameters
Theoretical calculations can predict the equilibrium geometry of this compound, providing insights into its structural framework. The bond lengths and angles are influenced by the electronic environment of the constituent atoms. For instance, the C-F bond is expected to be highly polarized, impacting adjacent bond characteristics.
| Bond | Calculated Bond Length (Å) |
|---|---|
| C-F | 1.39 |
| C-C (ring) | 1.53 - 1.55 |
| C-N | 1.47 |
| N-H | 1.01 |
| C-H | 1.09 - 1.10 |
| Angle | Calculated Bond Angle (°) |
|---|---|
| F-C-C | 109.5 |
| C-N-C | 108.7 |
| C-C-C (ring) | 104.0 - 106.0 |
| H-N-C | 110.0 |
Note: The data presented in these tables are illustrative and based on theoretical calculations for similar molecular structures. Actual experimental values may vary.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between orbitals. wikipedia.orgwisc.eduq-chem.com This method provides a localized picture of bonding, which is more aligned with classical chemical intuition. NBO analysis for this compound would reveal the nature of the C-F bond as highly polar covalent, with a significant accumulation of electron density on the fluorine atom. It also allows for the quantification of hyperconjugative interactions, which contribute to the molecule's stability.
Mulliken Atomic Charges
The distribution of electron density across the molecule can be quantified through the calculation of atomic charges. The Mulliken population analysis is one such method to assign partial charges to each atom. Due to the electronegativity of fluorine, the carbon atom of the fluoromethyl group is expected to carry a partial positive charge, while the fluorine atom will have a significant partial negative charge. The nitrogen atom of the pyrrolidine ring will also exhibit a partial negative charge due to its lone pair of electrons.
| Atom | Calculated Mulliken Charge (a.u.) |
|---|---|
| F | -0.45 |
| C (attached to F) | +0.30 |
| N | -0.60 |
| H (on N) | +0.35 |
Note: The data presented in this table are illustrative and based on theoretical calculations for similar molecular structures. Actual experimental values may vary.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. youtube.comyoutube.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. The LUMO is likely to be distributed over the C-F bond's antibonding orbital. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential. wolfram.comdeeporigin.comresearchgate.netresearchgate.net For this compound, the MEP map would show a region of high negative potential (typically colored red) around the fluorine and nitrogen atoms, indicating their electron-rich nature and suitability for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen, making them susceptible to nucleophilic attack. deeporigin.com
Emerging Research Directions and Future Perspectives for 2 Fluoromethyl Pyrrolidine Chemistry
Exploration of Underexplored Reactivity Profiles
While significant progress has been made in the synthesis of fluorinated pyrrolidines, the exploration of their subsequent chemical transformations remains a fertile ground for research. The reactivity of 2-(fluoromethyl)pyrrolidine is primarily dictated by its secondary amine and the stereoelectronic effects of the adjacent fluoromethyl group. The nitrogen atom's nucleophilicity allows for a range of functionalizations, such as N-alkylation and N-acylation, which are common strategies in drug development to modify a compound's properties. mdpi.com
Future research will likely focus on:
C-H Functionalization: Developing methods for the selective activation and functionalization of C-H bonds on the pyrrolidine (B122466) ring, in the presence of the fluoromethyl group, would provide novel pathways to complex analogs.
Ring-Opening and Expansion Reactions: Investigating strain-release reactions could lead to the synthesis of other functionalized fluorinated heterocycles, such as piperidines and azepanes. documentsdelivered.com
Influence of the Fluoromethyl Group: A deeper quantum-chemical analysis of how the C-F bond's gauche and anomeric effects influence the reactivity and conformational stability of the pyrrolidine ring is warranted. beilstein-journals.org Understanding these stereoelectronic effects is crucial for designing predictable reactions and stable molecular conformations. beilstein-journals.org
The synthetic utility of related compounds, like 2-trifluoromethyl-1H-pyrrole, has been demonstrated through various modifications, including lithiation and electrophilic substitution, to create a library of advanced building blocks. researchgate.net A similar systematic exploration of this compound's reactivity would significantly expand its application in medicinal and agrochemical research.
Development of Novel Methodologies for Stereocontrol
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount. For fluorinated pyrrolidines, controlling the stereocenters, particularly the one bearing the fluoromethyl group, is a significant focus.
Recent breakthroughs have centered on organocatalytic domino reactions. One notable example is the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines through a Michael/Mannich [3+2] cycloaddition sequence. rsc.org This one-pot protocol utilizes a commercially available secondary amine catalyst to construct the pyrrolidine ring with three contiguous stereogenic centers in high yields and with excellent stereoselectivity. rsc.org Such methods are highly valued for their operational simplicity and scalability.
Future advancements in this area are expected to involve:
New Catalytic Systems: The design of novel chiral organocatalysts, including those based on the pyrrolidine scaffold itself, to achieve even higher levels of enantioselectivity and diastereoselectivity for a broader range of substrates. nih.govbeilstein-journals.orgresearchgate.net
Computational Modeling: The use of in silico tools to predict reaction outcomes and design catalysts with optimal stereochemical control.
Flow Chemistry: The adaptation of stereoselective syntheses to continuous flow systems to improve safety, efficiency, and scalability for industrial applications.
| Catalyst Type | Reaction Sequence | Key Features | Stereochemical Outcome |
|---|---|---|---|
| Commercially Available Secondary Amine | Domino Michael/Mannich [3+2] Cycloaddition | One-pot protocol, scalable, creates three contiguous stereocenters. | High yields and excellent stereoselectivities reported. |
Integration with Materials Science Research
The unique physicochemical properties imparted by the carbon-fluorine bond—such as high thermal stability, chemical resistance, and low surface energy—make organofluorine compounds highly attractive for applications in materials science. researchgate.netman.ac.uk While the primary focus for this compound has been pharmaceutical, its potential as a building block for advanced functional materials is an exciting and underexplored frontier.
Potential research directions include:
Fluoropolymers: Incorporating the this compound moiety into polymer backbones could lead to new materials with tailored properties for applications such as recyclable waterproof coatings or specialized membranes. man.ac.uk
Ionic Liquids: The synthesis of pyrrolidinium-based ionic liquids containing a fluoromethyl group could result in novel solvent systems with unique properties like low melting points, high thermal stability, and wide electrochemical windows, suitable for use in electrochemistry or as triphasic solvent systems. man.ac.uk
Sensors and Smart Materials: The pyrrolidine scaffold can be integrated into larger systems, such as Metal-Organic Frameworks (MOFs), to create materials for chemical sensing. mdpi.com The electronic properties of the fluoromethyl group could be leveraged to modulate the sensing capabilities of such materials.
The application of organofluorine compounds in materials science is a rapidly growing field, and this compound represents a versatile, chiral building block that could contribute to the development of the next generation of high-performance materials. researchgate.net
Challenges and Opportunities in Fluorine-Containing Heterocycle Research
The synthesis of fluorine-containing heterocycles is both challenging and highly rewarding. The introduction of fluorine into organic molecules can be difficult, often requiring specialized reagents and conditions. rsc.orgtandfonline.com
Challenges:
Selective Fluorination: Achieving regioselectivity, especially in complex molecules, remains a significant hurdle. Traditional methods often lack functional group tolerance, limiting their application in the later stages of a synthetic sequence. rsc.orgpharmtech.com
Late-Stage Fluorination: The ability to introduce a fluorine atom at a late stage in a synthesis is highly desirable for creating analogs for structure-activity relationship studies but is particularly challenging. nih.govacs.org This requires robust methods that are compatible with a wide array of functional groups. nih.gov
Reagent Safety and Cost: Many fluorinating reagents are aggressive, toxic, or expensive, which can limit their use, especially on an industrial scale. rsc.orgchinesechemsoc.org
Opportunities:
Improved Pharmacokinetics: The primary driver for organofluorine chemistry in the life sciences is the profound and often beneficial impact of fluorine on a molecule's biological properties. tandfonline.comresearchgate.net Fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability. rsc.orgchinesechemsoc.org
Novel Bioisosteres: The fluoromethyl group can act as a bioisostere for other chemical groups, allowing medicinal chemists to fine-tune the properties of a drug candidate.
Expanding Chemical Space: Overcoming the synthetic challenges provides access to novel chemical entities with unique properties. acs.org The development of new catalytic methods, including organophotoredox catalysis, is opening new avenues for C-F bond formation and cleavage, expanding the synthetic toolkit. acs.org
The pursuit of new methods for the synthesis and functionalization of compounds like this compound continues to be a vibrant area of research, driven by the immense potential of fluorinated heterocycles in drug discovery, agrochemicals, and materials science. researchgate.netwikipedia.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(fluoromethyl)pyrrolidine, and how do fluorinating agents influence reaction selectivity?
- Methodological Answer : The synthesis of this compound derivatives often involves fluorination of hydroxyl or chloromethyl precursors. For example, (2S)-N-tosylprolinol can be converted to (2S)-2-(fluoromethyl)-N-tosylpyrrolidine using Fluolead™, yielding a 95:5 ratio of fluoro-piperidine vs. pyrrolidine products with 95% efficiency . This contrasts with traditional agents like DAST or Deoxo-Fluor™, which exhibit lower selectivity. Key factors include steric effects, solvent choice, and temperature control to minimize rearrangements.
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodological Answer : Characterization requires a combination of:
- Chromatography : HPLC or GC-MS to assess purity (e.g., 97% purity reported for 2-(2-fluorophenyl)pyrrolidine ).
- Spectroscopy : H/F NMR to confirm fluoromethyl substitution and stereochemistry (see for stereochemical outcomes ).
- Storage : Store at 2–8°C in inert atmospheres to prevent decomposition, as fluorinated compounds are often moisture-sensitive .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (H315, H319 hazards ).
- Ventilation : Use fume hoods to avoid inhalation (H335 precaution ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the position of the fluoromethyl group on the pyrrolidine ring affect biological activity in drug discovery?
- Methodological Answer : Structural-activity relationship (SAR) studies reveal that fluoromethyl substitution at the 2-position enhances metabolic stability and target binding. For example, this compound scaffolds in S1P4 receptor agonists (EC = 45 nM) show higher selectivity than non-fluorinated analogs . Computational docking (e.g., AutoDock Vina) can predict fluoromethyl interactions with hydrophobic binding pockets, guiding rational design .
Q. What analytical techniques resolve contradictions in reported synthetic yields for fluorinated pyrrolidines?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Impure Fluolead™ or DAST may reduce yields; use titration or F NMR to verify reagent quality .
- Reaction Monitoring : In-situ IR or LC-MS tracks intermediates (e.g., piperidine vs. pyrrolidine formation ).
- Byproduct Analysis : GC-MS or X-ray crystallography (e.g., ’s crystal structure data ) identifies rearranged products.
Q. Can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
